molecular formula C18H17N3O3 B1581641 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate CAS No. 96478-09-0

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate

Cat. No.: B1581641
CAS No.: 96478-09-0
M. Wt: 323.3 g/mol
InChI Key: VCYCUECVHJJFIQ-UHFFFAOYSA-N
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Description

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate is a chemical compound known for its unique structure and properties. It is a benzotriazole derivative with a methacryloyloxyethyl group, which makes it useful in various applications, particularly in the field of polymer chemistry. This compound is often used as a UV absorber due to its ability to absorb ultraviolet light and protect materials from UV-induced degradation .

Biochemical Analysis

Biochemical Properties

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate plays a significant role in biochemical reactions, particularly in the stabilization of polymers and other materials. It interacts with various enzymes, proteins, and other biomolecules to provide UV protection. The compound’s benzotriazole moiety is responsible for its UV-absorbing properties, which help in preventing the degradation of materials exposed to sunlight. The hydroxyl group in the phenyl ring allows for hydrogen bonding with proteins and enzymes, enhancing its stability and effectiveness as a UV stabilizer .

Cellular Effects

This compound influences various cellular processes by protecting cells from UV-induced damage. It helps in maintaining cell function by preventing the breakdown of cellular components such as DNA, proteins, and lipids. The compound’s ability to absorb UV radiation reduces the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular structures. This protective effect is crucial for maintaining cellular homeostasis and preventing cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to absorb UV radiation and dissipate the energy as heat. This process prevents the UV radiation from reaching and damaging the underlying materials or cells. The benzotriazole moiety in the compound acts as a chromophore, absorbing UV light and undergoing a reversible photochemical reaction that releases the absorbed energy as heat. This mechanism helps in protecting materials and cells from UV-induced degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under normal conditions but can degrade when exposed to prolonged UV radiation. The degradation products may have different properties and could potentially affect the stability and effectiveness of the compound as a UV stabilizer. Long-term studies have shown that the compound can maintain its protective effects for extended periods, but its stability may decrease over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively protects against UV-induced damage without causing any adverse effects. At higher doses, it may exhibit toxic effects, including skin irritation and potential systemic toxicity. Threshold effects have been observed, where the protective effects plateau at a certain dosage, and increasing the dose further does not enhance the protection .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a UV stabilizer. The compound interacts with enzymes and cofactors involved in the detoxification of reactive oxygen species and the repair of UV-induced damage. It may also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in localizing the compound to specific cellular compartments where it can exert its protective effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization to areas exposed to UV radiation, such as the cell membrane and nucleus, enhances its protective effects. The compound’s activity may be modulated by its interactions with other biomolecules in these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate typically involves the reaction of 2-hydroxy-5-nitrobenzotriazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is often obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate is unique due to its combination of a benzotriazole moiety and a methacryloyloxy group, which provides both UV absorption and polymerization capabilities. This dual functionality makes it particularly valuable in applications requiring durable UV protection .

Properties

IUPAC Name

2-[3-(benzotriazol-2-yl)-4-hydroxyphenyl]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12(2)18(23)24-10-9-13-7-8-17(22)16(11-13)21-19-14-5-3-4-6-15(14)20-21/h3-8,11,22H,1,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYCUECVHJJFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96478-13-6
Record name 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=96478-13-6
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DSSTOX Substance ID

DTXSID0072980
Record name 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester
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Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester
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CAS No.

96478-09-0
Record name 2-(2′-Hydroxy-5′-methacryloxyethylphenyl)-2H-benzotriazole
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Record name 2-(3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl)ethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester
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Record name 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester
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Record name 2-(2-hydroxy-5-(2-(methacryloyloxy)ethyl)phenyl)-2H-benzotriazole
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Record name 2-METHYL-2-PROPENOIC ACID, 2-[3-(2H-BENZOTRIAZOL-2-YL)-4HYDROXYPHENYL]ETHYL ESTER
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Record name 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate
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Synthesis routes and methods

Procedure details

2-(2'-Hydroxy-5'-hydroxyethylphenyl)-2H-benzotriazole (150 g, 0.59 mol), methacrylic acid (55 ml, 0.65 mol), hydroquinone (2.4 g), p-toluenesulfonic acid monohydrate (3 g) and toluene (2 l) were placed in a 3 liter flask equipped with a Dean and Stark receiver. After 1.5 hours of refluxing the mixture, another 2.7 g of p-toluenesolfonic acid monohydrate was added and the refluxing was continued for another 15.5 hours. Approximately 10 ml of water was collected (theoretical: 10.6 g) and the yield of the desired compound was 93.7% as judged by a gas chromatography. Another 1 g of p-toluenesolfonic acid monohydrate was added and the reflusing was continued for another 3 hours. A yield of 95.6% was shown by a gas chromatography. After cooling the reaction mixture, it was washed with aqueous sodium hydrogen carbonate solution, water, 5% hydrochloric acid and water. The organic layer was dried with anhydrons magnesium sulfate and chromatographed through an alumina (Fisher, 80-200 mesh) column. After evaporation of the solvent, the residue was recrystallized from distilled methanol twice. Yield: 141.8 g (74%); Purity: >99.9% (G.C.). The IR and NMR data were consistent with the structure.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
monohydrate
Quantity
2.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate
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2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate
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Reactant of Route 5
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate
Reactant of Route 6
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate

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